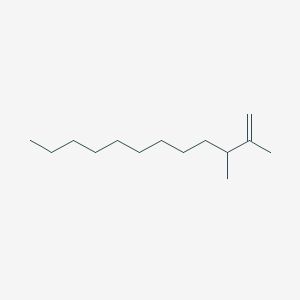
2,3-Dimethyldodec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyldodec-1-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C14H28, and it is characterized by the presence of two methyl groups attached to the second and third carbon atoms of a dodecane chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyldodec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutane with a dodecene in the presence of a strong acid catalyst can yield this compound. The reaction typically requires temperatures ranging from 50°C to 100°C and may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. The process may also include purification steps such as distillation or chromatography to isolate the desired product from reaction by-products.
化学反応の分析
Types of Reactions
2,3-Dimethyldodec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, the reaction with bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of Pd/C catalyst at elevated pressures.
Substitution: Bromine in an inert solvent such as carbon tetrachloride (CCl4) under ambient conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethyldodecan-1-ol, 2,3-dimethyldodecanone, or 2,3-dimethyldodecanoic acid.
Reduction: Formation of 2,3-dimethyldodecane.
Substitution: Formation of 2,3-dibromo-2,3-dimethyldodecane.
科学的研究の応用
2,3-Dimethyldodec-1-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals, lubricants, and polymer additives.
作用機序
The mechanism by which 2,3-Dimethyldodec-1-ene exerts its effects depends on the specific reaction or application. In catalytic reactions, the double bond can interact with metal catalysts to form intermediate complexes that facilitate the transformation of the molecule. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
2,3-Dimethyldodec-1-ene can be compared with other similar alkenes such as:
2,3-Dimethylbut-2-ene: A smaller alkene with similar structural features but different reactivity due to its shorter chain length.
2,3-Dimethylhex-1-ene: Another alkene with a similar substitution pattern but different physical and chemical properties due to its chain length.
2,3-Dimethyloct-1-ene: A compound with a longer chain, exhibiting different reactivity and applications.
特性
CAS番号 |
62862-17-3 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
2,3-dimethyldodec-1-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h14H,2,5-12H2,1,3-4H3 |
InChIキー |
RYBBLEAVBUIWHV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


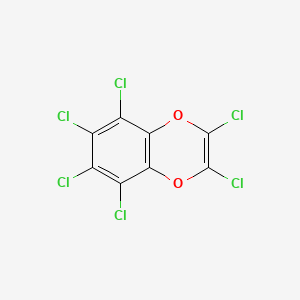
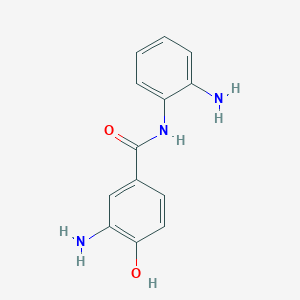
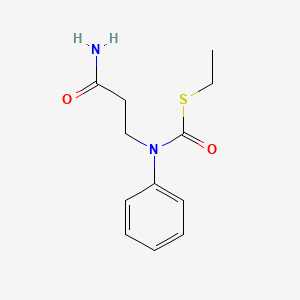
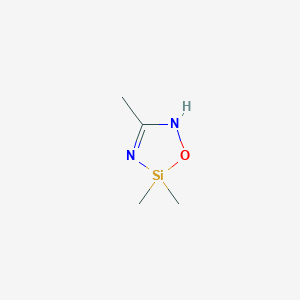
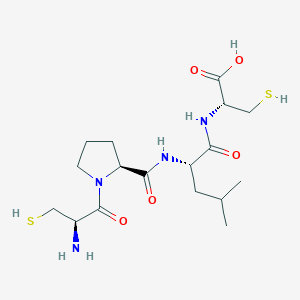

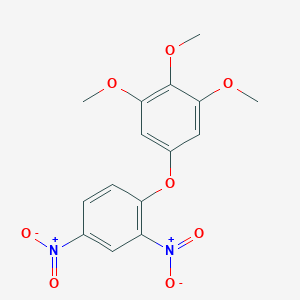
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
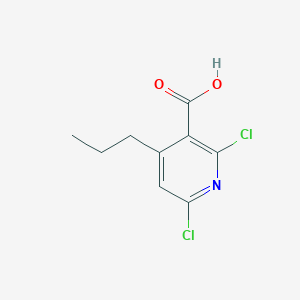
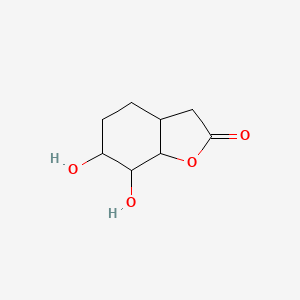
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
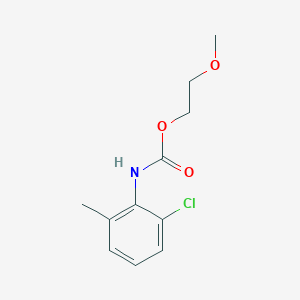
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)

